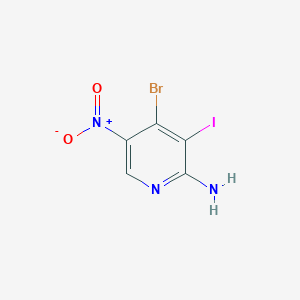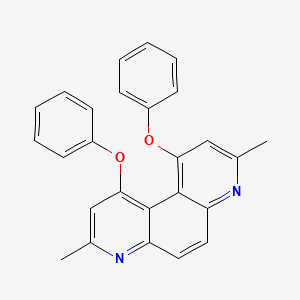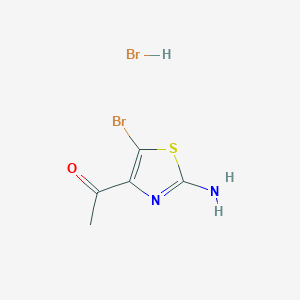
1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 2-position and a bromine atom at the 5-position of the thiazole ring, along with an ethanone group at the 4-position. The hydrobromide salt form enhances its solubility and stability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide typically involves the bromination of a thiazole precursor followed by the introduction of the ethanone group. One common method involves the reaction of 2-aminothiazole with bromine to yield 2-amino-5-bromothiazole. This intermediate is then reacted with an appropriate ethanone derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent reactions in specialized reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted thiazoles
- Oxidized or reduced derivatives
- Condensation products like imines
Scientific Research Applications
1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or RNA, leading to changes in gene expression or protein synthesis.
Comparison with Similar Compounds
- 1-(4-Bromothiazol-2-yl)ethanone
- 2-Aminothiazole derivatives
Comparison: 1-(2-Amino-5-bromothiazol-4-yl)ethanonehydrobromide is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and biological activity. Compared to other thiazole derivatives, it may exhibit enhanced solubility and stability in its hydrobromide form, making it more suitable for certain applications.
Properties
Molecular Formula |
C5H6Br2N2OS |
|---|---|
Molecular Weight |
301.99 g/mol |
IUPAC Name |
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C5H5BrN2OS.BrH/c1-2(9)3-4(6)10-5(7)8-3;/h1H3,(H2,7,8);1H |
InChI Key |
AWGLUAFEWNLNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC(=N1)N)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


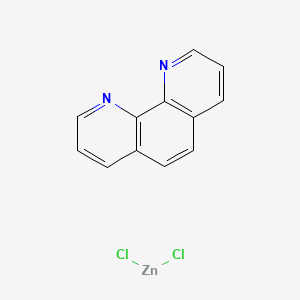
![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)

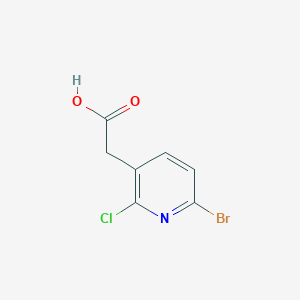
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)




